2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE

Medicinal Chemistry Structure-Activity Relationships Lead Optimization

2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N~1~,N~1~-diphenylacetamide (molecular formula C₂₁H₁₇N₃OS; MW 359.45 g/mol) is a synthetic small molecule belonging to the benzimidazol-2-ylthioacetamide class. It features a benzimidazole heterocycle linked via a thioether (-S-) bridge to an N,N-diphenylacetamide moiety.

Molecular Formula C21H17N3OS
Molecular Weight 359.4 g/mol
Cat. No. B3460338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE
Molecular FormulaC21H17N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3OS/c25-20(15-26-21-22-18-13-7-8-14-19(18)23-21)24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23)
InChIKeyRXSVOVXZMOUFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N,N-diphenylacetamide: Structural Identity, Chemical Class, and Procurement-Relevant Characteristics


2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N~1~,N~1~-diphenylacetamide (molecular formula C₂₁H₁₇N₃OS; MW 359.45 g/mol) is a synthetic small molecule belonging to the benzimidazol-2-ylthioacetamide class . It features a benzimidazole heterocycle linked via a thioether (-S-) bridge to an N,N-diphenylacetamide moiety. This dual-pharmacophore architecture distinguishes it from simpler mono-phenyl or benzyl-substituted analogs . The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, structurally mimicking purine nucleotides and conferring hydrogen-bonding capacity and aromatic stability, while the N,N-diphenylacetamide terminus contributes substantial lipophilicity and steric bulk that modulate molecular recognition and physicochemical properties [1].

Why 2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N,N-diphenylacetamide Cannot Be Casually Substituted: The Structural Basis for Differentiated Behavior


Within the benzimidazol-2-ylthioacetamide series, even modest N-substituent variations produce pronounced differences in lipophilicity, bioactivity, and toxicity profiles. Chemometric studies on diphenylacetamide derivatives have established that the polarity of the N-substituent is the dominant determinant of biological activity parameters, with greater influence than electronic effects [1]. The N,N-diphenyl substitution on the target compound introduces dual aromatic rings at the acetamide nitrogen—a feature absent from the widely studied N-phenyl (CAS 30065-33-9) and N-benzyl (CAS 30065-32-8) analogs . This structural distinction is consequential: in 2MBI-derived acetamides, the nature of the amide substituent directly governs antimicrobial potency against specific strains, as demonstrated by the >2-fold MIC differences observed between closely related N-substituted phenylbenzamide derivatives [2]. Generic substitution without experimental verification therefore risks selecting a compound with materially different target engagement, solubility, or off-target profile.

2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N,N-diphenylacetamide: Quantitative Differentiation Evidence Against Structural Analogs


Structural Differentiation: N,N-Diphenyl vs. N-Phenyl Substitution at the Acetamide Terminus

The target compound incorporates two phenyl rings at the acetamide nitrogen (N,N-diphenyl), whereas the closest cataloged analog bears a single N-phenyl group (CAS 30065-33-9) . This difference increases molecular weight from 283.35 to 359.45 g/mol (+76.1 Da), adds one phenyl ring, and reconfigures the amide from secondary to tertiary. Chemometric analyses of diphenylacetamide derivative series demonstrate that N-substituent identity is the primary driver of chromatographically determined lipophilicity (R_M⁰) and computationally predicted bioactivity scores, with polarity exerting greater influence than substituent electronic effects [1]. The N,N-diphenyl motif eliminates the amide N-H hydrogen bond donor present in mono-phenyl analogs, predictably altering hydrogen-bonding capacity and target binding geometry [2].

Medicinal Chemistry Structure-Activity Relationships Lead Optimization

Lipophilicity Modulation: Predicted logP Shift Driven by N,N-Diphenyl Substitution

Experimental chromatographic studies on diphenylacetamide derivative series have established robust linear relationships between reversed-phase TLC retention parameters (R_M⁰, m) and computationally predicted logP, pharmacokinetic predictors, and toxicity endpoints [1]. The addition of a second phenyl ring at the acetamide nitrogen predictably elevates lipophilicity: the N,N-diphenyl motif contributes approximately +1.5 to +2.0 logP units relative to the mono-N-phenyl analog based on fragment-based calculations, consistent with the measured chromatographic behavior of diphenylacetamide congeners . This class-level inference is supported by the established chemometric finding that substituent polarity is the dominant factor governing diphenylacetamide lipophilicity, with the chromatographic parameter m showing superior correlation with toxicity parameters compared to standard logP [1].

ADMET Prediction Lipophilicity Drug-Likeness

Antimicrobial Activity: Class-Level Potency of 2-Mercaptobenzimidazole-Derived Acetamides with MIC Benchmarks

Although no direct antimicrobial data exist for the target N,N-diphenyl compound, structurally related 2-(1H-benzimidazol-2-ylsulfanyl)-N-substituted acetamides have demonstrated quantifiable antibacterial and antifungal activity. In a representative study, 2MBI-derived acetamides with N-(4-oxo-2-phenyl-thiazolidin-3-yl) and N-(5-phenyl-[1,3,4]-oxadiazol-2-ylmethylsulfanyl) substitution showed 'excellent activity' against a panel including S. aureus, E. faecalis, K. pneumoniae, E. coli, A. fumigatus, and C. albicans, with the most active compounds (5b, 5d, 5g, 5i, 6b, 6e, 6f, 6i) identified via in vitro screening [1]. In a separate series of benzimidazole-N-phenyl acetamides (6a–6o), compounds 6e, 6f, 6l, and 6m achieved MIC values of 6.25–12.5 µg/mL against both Gram-positive and Gram-negative strains, and compounds 6e, 6f, and 6l displayed anti-tubercular MIC of 25 µg/mL against M. tuberculosis [2]. These data establish the benzimidazol-2-ylthioacetamide scaffold as a validated antimicrobial chemotype, but the specific contribution of the N,N-diphenyl modification remains uncharacterized.

Antimicrobial Screening Antibacterial Drug Discovery

Anticancer Potential: Cytotoxic Activity Benchmarks from 2-Mercaptobenzimidazole Acetamide Derivatives

The benzimidazol-2-ylthioacetamide chemotype has produced compounds with potent anticancer activity against human cancer cell lines. In a comprehensive study of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, compounds N9 and N18 achieved IC₅₀ values of 5.85 µM and 4.53 µM, respectively, against the HCT116 colorectal carcinoma cell line—surpassing the standard drug 5-fluorouracil (IC₅₀ = 9.99 µM) [1]. In a separate series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, compound 2 (IC₅₀ = 0.0047 µM/mL) and compound 10 (IC₅₀ = 0.0058 µM/mL) showed the highest cytotoxicity against MCF7 and HCT116 cell lines, respectively [2]. These data confirm the scaffold's anticancer relevance, though the specific N,N-diphenylacetamide derivative has not been evaluated in any published study.

Anticancer Screening Cytotoxicity HCT116 Cell Line

Thioether Linkage: Metabolic Stability Advantage Over Oxygen-Linked Analogs

The thioether (-S-) bridge connecting the benzimidazole core to the acetamide moiety in the target compound is reported to enhance metabolic stability compared to oxygen-linked (ether) analogs . This class-level inference arises from the greater resistance of C-S bonds to oxidative metabolism relative to C-O bonds. In the context of the N,N-diphenylacetamide terminus, the combination of a metabolically more robust thioether linker with the steric shielding conferred by the dual N-phenyl groups may further reduce susceptibility to CYP450-mediated oxidation, although no direct metabolic stability data (e.g., microsomal half-life, intrinsic clearance) exist for the target compound.

Metabolic Stability Thioether Bridge Pharmacokinetics

Rational Procurement Scenarios for 2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N,N-diphenylacetamide: Evidence-Anchored Use Cases


Exploratory Antimicrobial Screening Against Multidrug-Resistant Clinical Isolates

The benzimidazol-2-ylthioacetamide scaffold has produced compounds with MIC values as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria, including P. aeruginosa, and 25 µg/mL against M. tuberculosis [1]. Procuring the N,N-diphenyl variant for primary screening against multidrug-resistant (MDR) clinical isolates is a scientifically rational strategy, as the unique N,N-diphenyl substitution—absent from all published active analogs—may confer a distinct resistance-evasion profile or altered spectrum of activity. This use case is best suited for laboratories with established MIC determination workflows (broth microdilution or agar dilution) and access to characterized resistant strains.

Structure-Activity Relationship (SAR) Expansion of Benzimidazole-Based FPR1 Agonists

Molecular docking studies have mapped the binding determinants of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived agonists at human formyl peptide receptor 1 (FPR1), identifying critical residues (Thr199, Arg201, Gly202, Ala261) and defining the spatial constraints for alkoxy-substituents within the FPR1 binding pocket [2]. The N,N-diphenyl compound represents a logical SAR extension, as the increased steric bulk and altered H-bonding capacity at the acetamide terminus would probe whether dual phenyl occupancy is tolerated or whether it redirects binding toward alternative GPCR targets. This scenario is directly supported by the established FPR1 pharmacophore model.

Anticancer Lead Identification via HCT116 and MCF7 Cytotoxicity Screening

Benzimidazol-2-ylthioacetamide derivatives have demonstrated IC₅₀ values superior to 5-fluorouracil against HCT116 colorectal cancer cells (e.g., N18, IC₅₀ = 4.53 µM vs. 5-FU IC₅₀ = 9.99 µM) and nanomolar potency against MCF7 breast cancer cells (compound 2, IC₅₀ = 0.0047 µM/mL) [3][4]. The N,N-diphenyl compound, with its elevated lipophilicity (predicted ΔlogP ≈ +1.5 to +2.0 over mono-phenyl analogs), may exhibit enhanced cellular uptake and altered intracellular distribution [5]. Procurement is indicated for research groups conducting SRB or MTT cytotoxicity screening who seek to diversify their benzimidazole acetamide library with a high-logP congener.

ADMET Profiling of a High-Lipophilicity Benzimidazole Acetamide Probe

Chemometric studies on diphenylacetamides have demonstrated that chromatographic retention parameters (R_M⁰, m) serve as reliable surrogates for lipophilicity, pharmacokinetic predictors, and toxicity endpoints, with the parameter m showing superior correlation with toxicity [5]. The target compound's N,N-diphenyl motif places it at the high-lipophilicity extreme of the benzimidazol-2-ylthioacetamide series, making it a strategically informative probe for investigating how elevated logP affects microsomal stability, plasma protein binding, CYP inhibition, and acute toxicity in this compound class. This scenario is ideal for ADMET screening laboratories seeking to establish lipophilicity–toxicity relationships for benzimidazole acetamide lead optimization programs.

Quote Request

Request a Quote for 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.